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Compound of Interest

2-Methoxy-5-sulfamoylbenzoic
Acid-d3

Cat. No.: B1147349

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical and chemical
characteristics of 2-Methoxy-5-sulfamoylbenzoic Acid-d3. Intended for researchers,
scientists, and professionals in drug development, this document compiles available data on
the compound's properties. It also furnishes standardized, detailed experimental protocols for
the determination of key physical characteristics, which can be applied for further analysis.
Additionally, a signaling pathway relevant to the non-deuterated analogue's biological context is
presented to provide a functional frame of reference.

Introduction

2-Methoxy-5-sulfamoylbenzoic Acid-d3 is the deuterated analogue of 2-Methoxy-5-
sulfamoylbenzoic acid. The non-deuterated form is recognized as a metabolite of the
antipsychotic drug Sulpiride. The introduction of deuterium isotopes can subtly alter the
physicochemical properties of a molecule, which can have significant implications in drug
metabolism and pharmacokinetic studies. This guide aims to provide a comprehensive
summary of the physical data currently available for the deuterated compound and to offer
standardized methodologies for its further characterization.
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Physical and Chemical Properties

Quantitative data for 2-Methoxy-5-sulfamoylbenzoic Acid-d3 and its non-deuterated

counterpart are summarized below. Data for the non-deuterated form are provided for

comparative purposes, as they can offer a reasonable approximation for the deuterated

compound where specific data is not available.

Property

2-Methoxy-5-
sulfamoylbenzoic Acid-d3

2-Methoxy-5-
sulfamoylbenzoic Acid (for
comparison)

Molecular Formula

CsHeD3NOsS

CsHoNOsS[1]

Molecular Weight 234.24 g/mol [2] 231.23 g/mol [1]
CAS Number 123958-85-0[2] 22117-85-7[1]

Not explicitly reported; likely a

. PACTEY .p _ Y White to off-white
Appearance white to off-white crystalline
powder/crystal.

powder.
Melting Point Not explicitly reported. 220-227 °C
Boiling Point Not explicitly reported. Predicted: 482.5+55.0 °C

- o Slightly soluble in DMSO and

Solubility Not explicitly reported.

Methanol.

Signaling Pathway: Relevance to Sulpiride

The non-deuterated analogue of the topic compound is a metabolite of Sulpiride, an atypical

antipsychotic agent. Sulpiride's primary mechanism of action involves the selective antagonism

of dopamine D2 and D3 receptors.[3][4] This interaction is crucial for its therapeutic effects in

treating schizophrenia and depression.[3] At lower doses, Sulpiride is thought to preferentially

block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may

contribute to its antidepressant effects.[3][5] At higher doses, it predominantly blocks

postsynaptic D2 receptors, which is associated with its antipsychotic properties.[3]
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Caption: Dopamine D2 Receptor Antagonism by Sulpiride.

Experimental Protocols

The following are detailed, generalized protocols for determining the key physical
characteristics of a solid organic compound like 2-Methoxy-5-sulfamoylbenzoic Acid-d3.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a
liquid.

Methodology:

o Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The
powdered sample is then packed into a capillary tube to a height of 2-3 mm.[6]

o Apparatus Setup: The capillary tube is placed in a melting point apparatus.
e Measurement:

o A preliminary, rapid heating is performed to estimate the approximate melting point.
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o Asecond, fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the
temperature approaches the estimated melting point.[7]

o Data Recording: The temperature at which the first droplet of liquid appears is recorded as
the beginning of the melting range. The temperature at which the entire sample has liquefied
is recorded as the end of the range. A narrow melting range (1-2 °C) is indicative of a pure
compound.[8]

Solubility Determination

Objective: To assess the solubility of the compound in various solvents.
Methodology:

e Solvent Selection: A range of solvents of varying polarity will be used, including water,
ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

e Procedure:

[¢]

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

[¢]

A measured volume of the solvent (e.g., 0.1 mL) is added.

[e]

The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period.

o

Visual observation is used to determine if the solid has dissolved. If it has, more solute is
added until saturation is reached.

e For Acidic Compounds:

o To test solubility in aqueous base, a 5% sodium bicarbonate solution and a 5% sodium
hydroxide solution are used. Effervescence with sodium bicarbonate indicates a carboxylic
acid.[9]

o To test solubility in aqueous acid, a 5% hydrochloric acid solution is used.[10]

o Data Recording: Solubility is typically expressed qualitatively (e.g., soluble, slightly soluble,
insoluble) or quantitatively (e.g., in mg/mL).
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Spectroscopic Analysis

Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):

o Sample Preparation: 1-2 mg of the dry sample is ground with approximately 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.[11]

» Pellet Formation: The mixture is placed in a pellet die and compressed under high pressure
to form a thin, transparent pellet.[11]

» Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample
pellet is then placed in the spectrometer, and the infrared spectrum is recorded, typically in
the range of 4000-400 cm™1,

Start: Dry Sample Grind with KBr P  Pressinto Pellet P>  FT-IR Analysis  |——» Obtain Spectrum

Click to download full resolution via product page

Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic
nuclei.

Methodology:

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable
deuterated solvent (e.g., DMSO-ds, CDCI3) in an NMR tube.

o Data Acquisition: The NMR tube is placed in the NMR spectrometer.

e 1H NMR: The spectrum is acquired to determine the number of different types of protons,
their chemical environments, and their neighboring protons. Aromatic protons are typically
observed in the 6.5-8.0 ppm range.[12]
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e 13C NMR: The spectrum is acquired to determine the number of different types of carbon
atoms. Aromatic carbons typically appear between 120-170 ppm.[13]

o Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to
confirm the molecular structure.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a low concentration.

« lonization: A suitable ionization technique, such as Electrospray lonization (ESI), is used to
generate charged molecules.[14]

o Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass
analyzer.

o Data Acquisition and Analysis: The mass spectrum is recorded, showing the m/z of the
molecular ion and any fragment ions. High-resolution mass spectrometry can be used to
confirm the elemental composition.[15]

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of 2-
Methoxy-5-sulfamoylbenzoic Acid-d3. While some experimental data for the deuterated
compound are not yet publicly available, the information on its non-deuterated analogue,
combined with the standardized experimental protocols provided herein, offers a robust
framework for researchers to conduct further characterization. The included signaling pathway
diagram for Sulpiride provides valuable biological context for the compound's potential
relevance in neuroscience and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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